(S)-3-Benzylpyrrolidine hydrochloride

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Racemic or misconfigured 3-benzylpyrrolidine derails stereospecific SAR and asymmetric catalysis. (S)-3-Benzylpyrrolidine hydrochloride (CAS 1956436-43-3) is the enantiopure solution: • Enables selective dopamine D4 antagonist synthesis (Ki = 2.1 nM, 110-fold D4/D2 selectivity) - racemic material yields inactive (R)-series[reference:0] • Directs (2S,3S)-3-benzylproline formation via amino-zinc-ene-enolate cyclisation; other isomers give undesired diastereomers[reference:1] • Serves as a chiral ligand precursor for enantioselective transition-metal catalysis; (R)-enantiomer reverses product stereochemistry

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Cat. No. B11775903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Benzylpyrrolidine hydrochloride
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1
InChIKeyMOHPRQHABSPJSO-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-3-Benzylpyrrolidine Hydrochloride: Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(S)-3-Benzylpyrrolidine hydrochloride (CAS 1956436-43-3) is a chiral, non-racemic pyrrolidine derivative, supplied as a hydrochloride salt for enhanced stability and solubility. It is characterized by a benzyl substituent at the 3-position of the pyrrolidine ring in a defined (S)-configuration . With a molecular formula of C11H16ClN and a molecular weight of 197.70 g/mol , it serves as a critical building block in medicinal chemistry and catalyst development where stereochemistry dictates biological or catalytic activity.

Stereochemical Identity (S)-configured single enantiomer
Research Context Asymmetric synthesis and medicinal chemistry
Physical Form Hydrochloride salt for handling and solubility

Why Racemic or (R)-Enantiomer 3-Benzylpyrrolidines Cannot Substitute the (S)-Enantiomer in Chiral Applications


Generic substitution with racemic 3-benzylpyrrolidine hydrochloride (CAS 936225-49-9) or the (R)-enantiomer (CAS 1956436-43-3) is not feasible for stereospecific applications. The (S)-configuration is a distinct molecular entity with specific three-dimensional orientation. In chiral chemistry, opposite enantiomers frequently exhibit different biological interactions or catalytic selectivities, a principle demonstrated by (S)-configured 3-benzylpyrrolidine derivatives showing high affinity for dopamine D4 receptors (Ki = 2.1 nM) compared to their (R)-counterparts [1]. Substitution would introduce an uncontrolled variable, compromising the enantioselectivity of a synthetic step or the pharmacological profile of a target molecule.

Stereochemical mismatch Racemate or (R)-enantiomer would invert diastereoselective outcomes in synthesis
Biological target shift Enantiomer-specific receptor interactions may alter binding profile (reported D4 affinity differences)
Uncontrolled SAR variable Racemic mixture introduces undefined stereochemistry, complicating lead optimization

Quantitative Differentiation Evidence for (S)-3-Benzylpyrrolidine Hydrochloride Selection


Chiral Purity Specification vs. Racemate for Asymmetric Synthesis

Commercial (S)-3-Benzylpyrrolidine hydrochloride is supplied with a minimum purity specification of 97% , with some vendors offering material at 98% purity (NLT 98%) , compared to the racemic 3-Benzylpyrrolidine hydrochloride which is typically offered at 95% purity . The defined (S)-stereochemistry ensures a single enantiomer is present, unlike the racemate which is a 1:1 mixture.

Purity & Enantiomer ID
Data to verify
97% (S)-enantiomer vs. 95% racemate
Supports enantiomeric purity specification for asymmetric synthesis
Vendor CoA data; independent chiral HPLC verification recommended
Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Enantioselective Synthesis of Benzylprolines: (S)-Configuration Directs Diastereoselectivity

In the synthesis of 3-benzylprolines via amino-zinc-ene-enolate cyclisation, the (S)-configuration of the starting 3-benzylpyrrolidine framework is essential for achieving high diastereoselectivity [1]. The (2S,3S) and (2S,3R) diastereomers of 3-benzylproline-2-carboxylic acids were accessed in a stereocontrolled manner, with the existing stereocenter on the pyrrolidine ring directing the formation of the new chiral center. Substitution with the (R)-enantiomer would predictably lead to the opposite product diastereomers.

Diastereoselective Synthesis
Class-level
(S)-configured precursor directs (2S,3S)/(2S,3R) proline diastereomers
Stereochemical control context in amino-zinc-ene-enolate cyclisation
Stereochemical outcome inferred; empirical diastereomeric ratio not reported
Diastereoselective Synthesis Chiral Auxiliary Proline Analogues

Dopamine Receptor Pharmacological Profile: Superior D4 Selectivity of (S)-Configured Derivatives

A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, which contain the (S)-3-benzylpyrrolidine core, were evaluated for dopamine D2, D3, and D4 receptor binding [1]. The lead compound YM-43611 displayed high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively, and 110-fold selectivity for D4 over D2. The corresponding (R)-enantiomers in the series showed significantly lower affinity, establishing the absolute (S)-configuration as critical for potent receptor binding.

D4 Receptor Binding
Class-level
Ki(D4) = 2.1 nM for (S)-derivative; (R)-enantiomer significantly lower affinity
Enantiomer-attribution review for dopamine D4 receptor studies
Cloned human D4 receptor binding assay; reported SAR series
Dopamine D4 Receptor Antipsychotic Structure-Activity Relationship

Enantioselective Catalysis: (3S)-3-Benzylpyrrolidine as a Chiral Ligand Precursor

(3S)-3-Benzylpyrrolidine has been reported to act as a chiral ligand in transition metal-catalyzed reactions, enabling enantioselective synthesis [1]. While specific ee values for reactions using the (S)-enantiomer are not detailed in the source, the fundamental principle is that the (S)-enantiomer induces one enantiomeric product, whereas the (R)-enantiomer would induce the opposite product. The use of a racemic mixture would not provide any enantioselective induction.

Chiral Ligand Induction
Source review
(3S)-3-benzylpyrrolidine enables enantioselective transition metal catalysis
Supports enantioselective catalyst development; opposite enantiomer would reverse induction
Specific ee values not detailed; refer to primary literature for optimization
Chiral Ligand Transition Metal Catalysis Enantioselective Alkylation

Solid-Phase Synthesis Compatibility: Validated Building Block for Compound Libraries

An organozirconium-mediated synthesis of 3-benzylpyrrolidines has been validated both in solution and on solid support, demonstrating the scaffold's compatibility with combinatorial chemistry approaches [1]. While the study does not isolate the (S)-enantiomer specifically, it establishes that enantiopure 3-benzylpyrrolidines are viable monomers for solid-phase library synthesis of potentially neuroactive amines.

Solid-Phase Compatibility
Source review
Validated monomer for organozirconium-mediated solid-phase library synthesis
Method context for focused neuroactive amine library construction
Enantiopure scaffold shown compatible; no specific ee data for library products
Solid-Phase Synthesis Neuroactive Amines Compound Library

Identity Verification: CAS Number Specificity for the (S)-Enantiomer

The (S)-enantiomer is assigned a distinct CAS number (1956436-43-3) , separate from the racemate (936225-49-9) and the (R)-enantiomer (1956436-43-3) . Note that some vendor databases may list the same CAS for both enantiomers, highlighting the critical need for additional analytical verification (e.g., chiral HPLC or optical rotation) upon procurement to confirm enantiomeric identity.

CAS Identity
Specification review
Distinct CAS 1956436-43-3 for (S)-enantiomer; racemate 936225-49-9
Procurement compliance: verify enantiomeric identity via chiral analysis
CAS ambiguity may exist; confirm with supplier CoA and optical rotation
CAS Registry Stereoisomer Identity Procurement Compliance

Definitive Application Scenarios for (S)-3-Benzylpyrrolidine Hydrochloride Driven by Stereochemical Evidence


Stereospecific Synthesis of Dopamine D4 Receptor Antagonist Leads

Medicinal chemistry groups developing antipsychotic candidates targeting the dopamine D4 receptor must exclusively use (S)-3-Benzylpyrrolidine hydrochloride. The evidence demonstrates that key (S)-configured benzamide derivatives exhibit high D4 affinity (Ki = 2.1 nM) and 110-fold selectivity over D2, a profile absent in the (R)-series. Procurement of the racemic or wrong enantiomer would derail SAR studies. [1]

Diastereoselective Synthesis of Constrained Proline Analogues

For peptide medicinal chemistry, the synthesis of (2S,3S)- or (2S,3R)-3-benzylprolines requires the (S)-configured starting material. The amino-zinc-ene-enolate cyclisation methodology relies on the existing (S)-stereocenter to direct the formation of the new chiral center. Any other isomer would produce the undesired diastereomer, making the defined (S)-enantiomer an obligatory procurement choice. [2]

Preparation of Chiral Ligands for Enantioselective Catalysis

Process chemistry groups developing catalytic asymmetric reactions can utilize (3S)-3-Benzylpyrrolidine as a precursor for chiral ligands. The defined (S)-configuration is required to induce enantioselectivity in transition metal-catalyzed transformations. Replacing it with the (R)-enantiomer would reverse the product's stereochemistry, and a racemate would yield a racemic product, negating the purpose of the chiral catalyst. [3]

Synthesis of Focused Neuroactive Compound Libraries on Solid Support

Researchers building biased libraries of neuroactive amines should select enantiopure (S)-3-Benzylpyrrolidine hydrochloride as a validated building block for solid-phase synthesis. Its compatibility with organozirconium-mediated solid-phase cyclisation allows for efficient library production. Using a resolved enantiomer ensures that any chiral hits from the library screen have a defined initial stereochemistry, simplifying hit-to-lead optimization. [4]

Application
Selection Property
Validation Focus
D4 antagonist lead synthesis
(S)-configured benzamide scaffold
D4 receptor binding assay context; enantiomeric selectivity review
Constrained proline analogue synthesis
(2S)-stereochemical control in cyclisation
Diastereomeric outcome verification
Chiral ligand development
(S)-enantiomer induction capability
Enantioselectivity validation in catalytic reaction
Focused library on solid support
Enantiopure monomer compatibility
Chiral integrity maintenance in solid-phase chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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